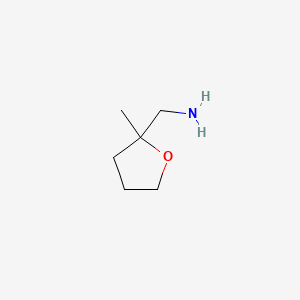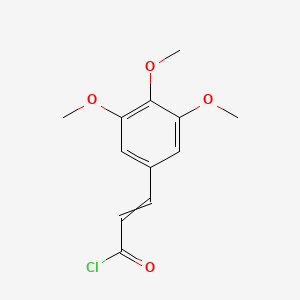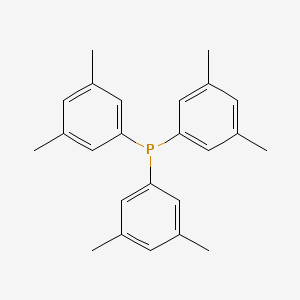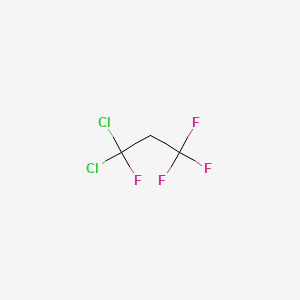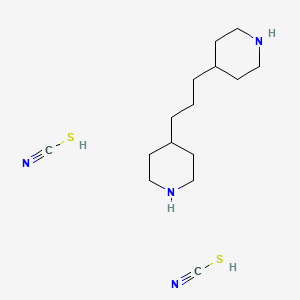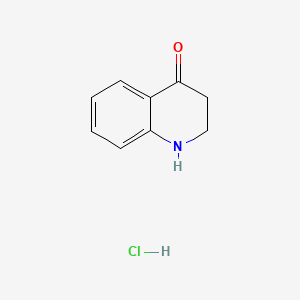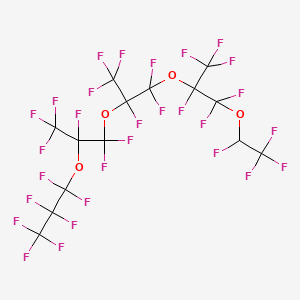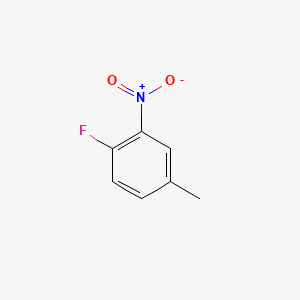
4-Fluoro-3-nitrotoluene
Overview
Description
4-Fluoro-3-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds like 4-fluoro-3-nitrotoluene can undergo various chemical reactions, suggesting they might interact with a wide range of biological targets .
Mode of Action
Nitroaromatic compounds are generally electrophilic and can undergo reactions such as nitration . The presence of the nitro group and the fluorine atom might influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Nitroaromatic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that nitroaromatic compounds can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, handling of the compound should be done in a well-ventilated place to minimize exposure and potential harm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrotoluene can be synthesized through several methods. One common route involves the nitration of 4-fluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Fluoro-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-3-nitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
3-Fluoro-4-nitrotoluene: Similar structure but with different positions of the fluorine and nitro groups.
4-Fluoro-2-nitrotoluene: Another isomer with the nitro group in a different position.
4-Chloro-3-nitrotoluene: Similar compound with a chlorine atom instead of fluorine.
Uniqueness: 4-Fluoro-3-nitrotoluene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of both electron-withdrawing (fluorine and nitro) and electron-donating (methyl) groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORBDHOQLZRIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196234 | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-11-7 | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of using 4-Fluoro-3-nitrotoluene in the study on acerogenin synthesis?
A1: In this study, this compound was not used as a building block in the synthesis of acerogenins. Instead, it served as a model electrophile in an experiment designed to investigate the cyclization mechanism of a key precursor molecule, 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one (18). [] The researchers aimed to determine if the cyclization of 18 to form the macrocycle proceeded through a pre-organized, intramolecular pathway or a less efficient intermolecular route.
Q2: What did the experiments with this compound reveal about the cyclization mechanism?
A2: When the cyclization of 18 was conducted in the presence of this compound, only the desired 15-membered macrocycle (19) was isolated. [] This outcome provided strong evidence that the cyclization favors an intramolecular pathway. The presence of an external electrophile, this compound, did not lead to its incorporation into the final product, suggesting that the pre-organized conformation of 18 strongly favors intramolecular reaction over competing intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






